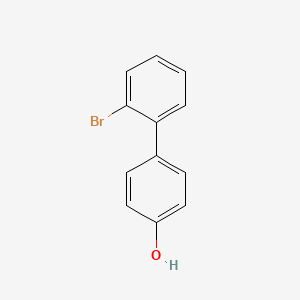
4-(2-Bromophenyl)phenol
Descripción general
Descripción
4-(2-Bromophenyl)phenol, also known as 4-Bromophenol, is a pinkish-brown crystalline solid . It is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .Molecular Structure Analysis
The molecular formula of 4-Bromophenol is BrC6H4OH . Its average mass is 173.007 Da and its monoisotopic mass is 171.952377 Da .Chemical Reactions Analysis
4-Bromophenol is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .Physical and Chemical Properties Analysis
4-Bromophenol is a pinkish-brown crystalline solid . It is soluble in water, chloroform, easily soluble in ethanol, ether and glacial acetic acid, soluble in 7 parts of water .Aplicaciones Científicas De Investigación
Environmental Pollution and Toxicology Research on bromophenyl phenols, such as 2,4,6-Tribromophenol, which shares structural similarities with 4-(2-Bromophenyl)phenol, has focused on their environmental concentrations and toxicological effects. These compounds are significant due to their role as intermediates in the synthesis of brominated flame retardants and as degradation products of such substances. They are used as pesticides and are naturally produced by some aquatic organisms. These compounds are found ubiquitously in the environment, including in water bodies, house dust, and foodstuff, posing potential toxicokinetic and toxicodynamic risks to ecosystems and human health (Koch & Sures, 2018).
Synthetic Applications The synthesis of derivatives like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the utility of bromophenyl phenols in drug synthesis. Despite challenges in synthesis due to the high costs and toxic intermediates, research continues to develop practical and scalable methods for producing such intermediates, underlining the chemical versatility and importance of bromophenyl phenols in pharmaceutical manufacturing (Qiu et al., 2009).
Bioactivities of Phenolic Compounds Studies on 2,4-Di-Tert-Butylphenol and its analogs, which are structurally related to this compound, have unveiled a wide array of natural sources and bioactivities, including potent toxicity against various organisms. These findings suggest the potential for developing novel bioactive compounds or pesticides based on the phenolic structure, offering insights into the ecological roles and toxicological impacts of such compounds (Zhao et al., 2020).
Environmental Chemistry and Catalysis Research into the adsorption of phenols and nitrophenols on activated carbon and other adsorbents has provided critical insights into the environmental behavior of phenolic compounds, including this compound. These studies are crucial for developing water treatment technologies and understanding the fate of phenolic pollutants in the environment. They highlight the importance of phenolic compounds in environmental chemistry and their potential applications in catalysis and material science (Kumar et al., 2007; Lin & Juang, 2009).
Anticancer Research and Therapeutics The exploration of cinnamic acid derivatives, closely related to bromophenyl phenols, in anticancer research showcases the therapeutic potential of phenolic compounds. These studies reveal how the structural features of phenolics can be leveraged to design novel anticancer agents, underscoring the role of phenolic compounds in medicinal chemistry and pharmaceutical development (De, Baltas, & Bedos-Belval, 2011).
Mecanismo De Acción
Target of Action
Bromophenols, in general, are known to interact with various biological systems . They are often viewed as hydroxyl derivatives of bromobenzene or brominated derivatives of phenol .
Mode of Action
Bromophenols are known to interact with biological systems through their hydroxyl groups and bromine atoms . The bromine atoms can influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Bromophenols are known to be produced by electrophilic halogenation of phenol with bromine . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that the position and number of bromine atoms in bromophenols can influence their pharmacokinetic properties .
Result of Action
Studies have shown that bromophenols derived from brominated flame retardants (bfrs) are present in human blood and breast milk . This suggests that bromophenols can be absorbed and distributed in the human body, potentially affecting various biological processes.
Action Environment
The action, efficacy, and stability of 4-(2-Bromophenyl)phenol can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s biodegradation . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUCEJPGYWGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70066-66-9 | |
| Record name | 70066-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


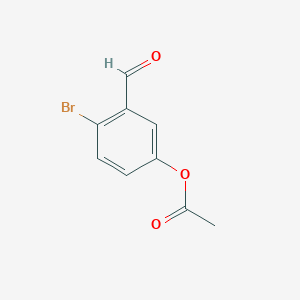
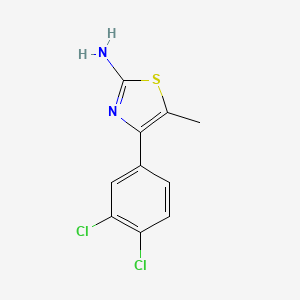
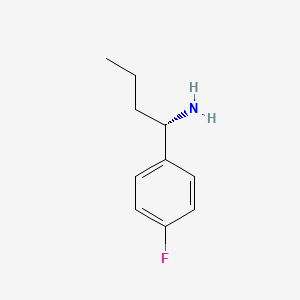
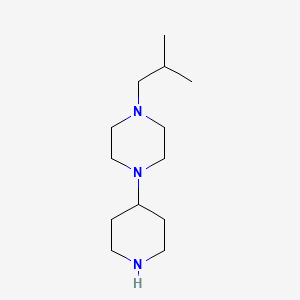

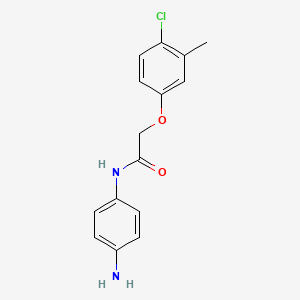
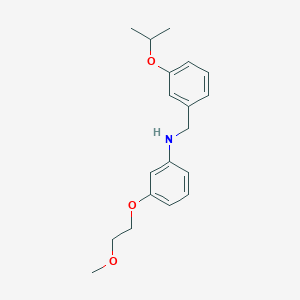
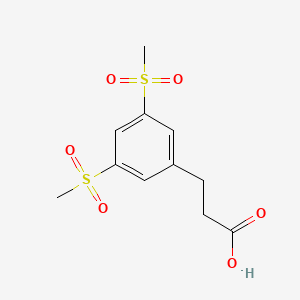
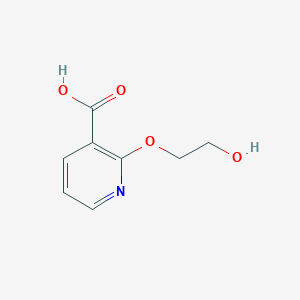
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
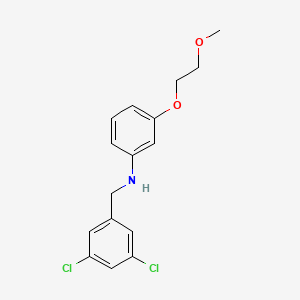
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
